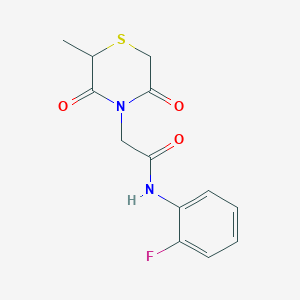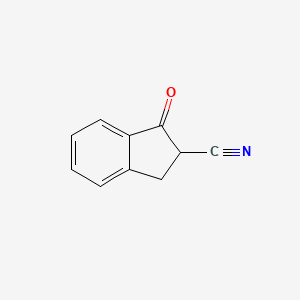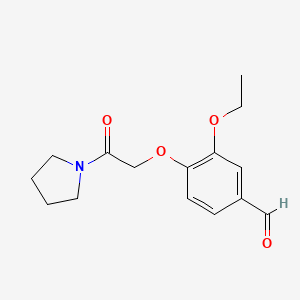
3-Ethoxy-4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-Ethoxy-4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde is a derivative of benzaldehyde with potential applications in medicinal chemistry. While the specific compound is not directly discussed in the provided papers, related compounds with similar structural motifs are explored. For instance, 4-(pyrrolidin-1-ylmethyl)benzaldehyde is mentioned as an important intermediate for small molecule anticancer drugs, highlighting the relevance of pyrrolidinyl-benzaldehyde derivatives in drug development .
Synthesis Analysis
The synthesis of related compounds, such as 4-(pyrrolidin-1-ylmethyl)benzaldehyde, involves a multi-step process starting from commercially available terephthalaldehyde. The method includes acetal reaction, nucleophilic reaction, and hydrolysis, resulting in a high total yield of up to 68.9% . This suggests that the synthesis of 3-Ethoxy-4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde could potentially be achieved through a similar synthetic strategy, with modifications to introduce the ethoxy groups at the appropriate positions.
Molecular Structure Analysis
The molecular structure and properties of a related compound, 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime, have been characterized using spectroscopic methods and theoretical calculations. The study reports agreement between predicted geometrical parameters and X-ray diffraction (XRD) data. Such analyses are crucial for understanding the three-dimensional conformation and reactivity of the molecule .
Chemical Reactions Analysis
The reactivity of the related compound has been investigated through density functional theory (DFT) calculations and molecular dynamics simulations. These studies provide insights into the reactive properties, including bond dissociation energies which are indicative of autoxidation and degradation properties. Molecular docking studies suggest that these compounds can serve as lead compounds for developing new anticancer drugs .
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compound include its vibrational wave numbers, nonlinear optical (NLO) properties, and frontier molecular orbitals (HOMO, LUMO) analysis. The compound exhibits significant NLO properties, with a first hyperpolarizability much greater than that of urea, a standard NLO material. The molecular electrostatic potential plot reveals the electronegative and electropositive regions, which are important for understanding the molecule's interactions with other chemical entities .
Applications De Recherche Scientifique
Biodegradation and Environmental Fate
A significant area of research related to similar ethoxy and pyrrolidine compounds focuses on their biodegradation and environmental fate. For instance, studies on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater highlight microbial pathways capable of degrading such compounds, which could suggest environmental or bioremediation applications for similar structures (Thornton et al., 2020).
Chemical Synthesis and Reactivity
Research on 3-Hydroxycoumarin chemistry outlines synthetic pathways and reactivities that could be relevant for structurally similar compounds. The synthesis, reactivity, and applications in various fields of biology underscore the broad utility of such molecules in synthetic organic chemistry and pharmaceutical applications (Yoda, 2020).
Drug Discovery
The pyrrolidine ring, a component of the compound , is widely used in medicinal chemistry due to its ability to interact with biological systems effectively. Research on pyrrolidine in drug discovery emphasizes its versatility and the role in enhancing the pharmacological profile of bioactive compounds (Li Petri et al., 2021).
Advanced Oxidation Processes
The degradation and advanced oxidation processes of organic pollutants provide insight into the potential chemical reactivity of the compound , especially in environmental applications. Studies on the treatment of organic pollutants using redox mediators highlight mechanisms that could also apply to the oxidation or reduction of similar compounds (Husain & Husain, 2007).
Propriétés
IUPAC Name |
3-ethoxy-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-2-19-14-9-12(10-17)5-6-13(14)20-11-15(18)16-7-3-4-8-16/h5-6,9-10H,2-4,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYOKPGMWNZAEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24804188 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Ethoxy-4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

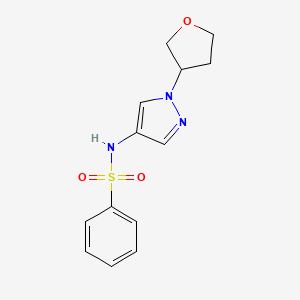
![N-(2,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2529343.png)
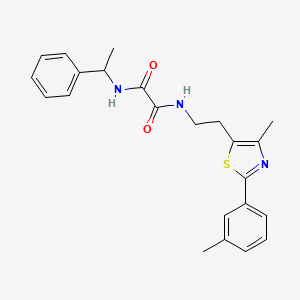
![4-[(1,3-Dimethylpyrazol-4-yl)sulfonyl]piperazinyl 2-furyl ketone](/img/structure/B2529346.png)
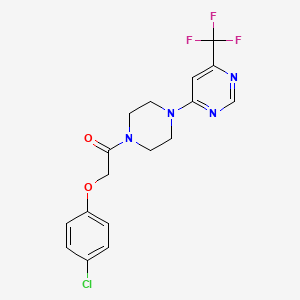
![N-(3-methyl-4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2529348.png)
![1-(tert-butyl)-4-(1-(3-(2,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2529350.png)
![N-(3-{[2-(3,4-difluorophenyl)-3-(4-methoxyphenoxy)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2529352.png)
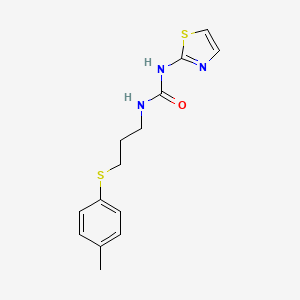
![5-Benzyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2529355.png)
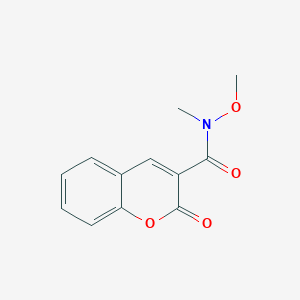
![Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate](/img/structure/B2529359.png)
